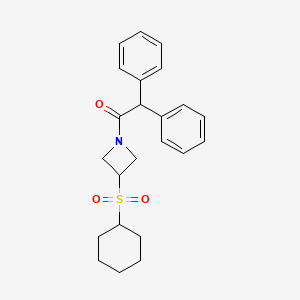

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone

Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound featuring a diphenylethanone core substituted with an azetidine ring bearing a cyclohexylsulfonyl group. The azetidine (a four-membered nitrogen-containing ring) and sulfonyl moiety contribute to its unique electronic and steric properties, distinguishing it from simpler diphenylethanone derivatives.

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3S/c25-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)24-16-21(17-24)28(26,27)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCNGVDXCJBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via a sulfonylation reaction, where a cyclohexylsulfonyl chloride reacts with the azetidine derivative under basic conditions.

Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the azetidine derivative with a diphenylethanone precursor, typically through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison of Diphenylethanone Derivatives

*Note: Target compound data estimated based on structural analogs.

Table 2. Functional Group Impact on Properties

Research Findings and Implications

Synthetic Challenges: The target compound’s synthesis likely requires specialized steps (e.g., sulfonation, azetidine ring closure), contrasting with simpler Fries rearrangements for hydroxyacetophenones .

Physicochemical Properties : The cyclohexylsulfonyl group may improve blood-brain barrier penetration compared to polar hydroxy analogs but reduce aqueous solubility.

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to a diphenylethanone moiety. The synthesis typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through aza-Michael addition reactions.

- Introduction of the Cyclohexylsulfonyl Group : A sulfonylation reaction using cyclohexylsulfonyl chloride is conducted under basic conditions.

- Attachment of the Diphenylethanone Moiety : This final step usually involves a nucleophilic substitution reaction with a diphenylethanone precursor.

The biological activity of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone is thought to involve interactions with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes and receptors. The unique combination of functional groups may enhance its ability to influence biological pathways, including those related to cancer cell proliferation and apoptosis .

Cytotoxicity Studies

Research indicates that compounds similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- HeLa Cell Line : In studies evaluating cytotoxic effects, compounds with similar structures demonstrated IC50 values indicating potent activity against HeLa cells, suggesting that modifications in the azetidine structure can lead to enhanced cytotoxicity .

- Comparison with Established Agents : In some evaluations, compounds were found to be more cytotoxic than established chemotherapy agents like melphalan, particularly against leukemic and colon cancer cells .

Mechanistic Insights

The mechanisms underlying the cytotoxic effects include:

- Inhibition of Nucleic Acid Synthesis : Compounds may interfere with DNA and RNA biosynthesis.

- Disruption of Protein Synthesis : Targeting ribosomal functions or associated pathways can lead to reduced protein production in cancer cells.

- Alteration of Redox States : Some studies suggest that these compounds can modify cellular redox states, contributing to their cytotoxic effects .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.